molecular formula C6H12N2O B3222223 2,2-Dimethylcyclopropanecarbohydrazide CAS No. 1211807-78-1

2,2-Dimethylcyclopropanecarbohydrazide

Cat. No.: B3222223
CAS No.: 1211807-78-1
M. Wt: 128.17
InChI Key: TYIORGRYOXWJCU-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarbohydrazide is an organic compound with the molecular formula C6H12N2O It is a derivative of cyclopropane, characterized by the presence of a hydrazide functional group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropanecarbohydrazide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the hydrazide bond. The reaction can be represented as follows:

[ \text{2,2-Dimethylcyclopropanecarboxylic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2-Dimethylcyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopropanecarboxylic acid: The precursor to 2,2-Dimethylcyclopropanecarbohydrazide.

    Cyclopropanecarbohydrazide: A similar compound without the dimethyl substitution.

    Cyclopropanecarboxylic acid: Another related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the cyclopropane ring and the hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-4(6)5(9)8-7/h4H,3,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIORGRYOXWJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylcyclopropanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylcyclopropanecarbohydrazide
Reactant of Route 3
2,2-Dimethylcyclopropanecarbohydrazide
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylcyclopropanecarbohydrazide
Reactant of Route 5
2,2-Dimethylcyclopropanecarbohydrazide
Reactant of Route 6
2,2-Dimethylcyclopropanecarbohydrazide

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